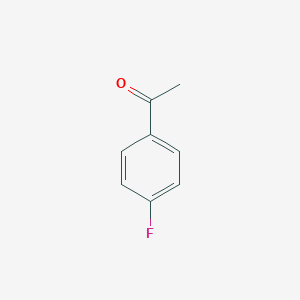

4'-Fluoroacetophenone

Overview

Description

4'-Fluoroacetophenone (CAS 403-29-2) is a halogenated aromatic ketone with the molecular formula C₈H₇FO. Its structure features a fluorine atom at the para position of the benzene ring and a ketone group at the acetyl side chain. This compound is synthesized via electrophilic substitution or hydrolysis of 4-fluorophenylacetate esters . Key applications include:

- Pharmaceutical intermediates: Used in synthesizing aromatase inhibitors and chiral alcohols for drug development .

- Organic synthesis: Serves as a precursor for chalcone derivatives, oxicams, and fluorinated ligands .

- Catalytic studies: Acts as a substrate in tandem reductive amination and Claisen-Schmidt condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{FC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4’-Fluoroacetophenone often involves the use of fluorobenzene and acetyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloroethane, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

Reduction: It can be reduced to 4-fluoroethylbenzene.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Oxidation: 4-Fluorobenzoic acid.

Reduction: 4-Fluoroethylbenzene.

Substitution: Various substituted acetophenones depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

4'-Fluoroacetophenone serves as a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its derivatives have been explored for their potential therapeutic applications:

- Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized various substituted acetophenones that show effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Research : Compounds derived from this compound have been investigated for their anticancer properties. A notable study reported the synthesis of novel derivatives that exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Inhibitors of Enzymatic Activity : The compound has been utilized in the development of inhibitors for enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This application is particularly relevant for developing antihyperlipidemic agents.

Material Science

In material science, this compound is used as a precursor in the synthesis of polymers and other materials:

- Polymer Synthesis : It can be employed to create fluorinated polymers, which possess enhanced chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and adhesives.

- Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its ability to impart color properties when incorporated into polymer matrices.

Environmental Applications

The environmental impact of organic compounds like this compound has led to research into its use in wastewater treatment:

- Reactivity with Amines : Studies have shown that this compound can react with amines to form stable complexes. This property is exploited in wastewater treatment processes to remove contaminants effectively .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various this compound derivatives. The findings indicated that specific substitutions on the aromatic ring significantly enhanced their antibacterial properties, making them candidates for further development as antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Wang et al. focused on synthesizing new derivatives from this compound and evaluating their cytotoxicity against different cancer cell lines. The results highlighted several compounds with promising anticancer activity, warranting further investigation into their mechanisms of action.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive bacteria |

| Anticancer research | Cytotoxic effects on various cancer cell lines | |

| Material Science | Polymer synthesis | Enhanced chemical resistance |

| Dyes and pigments | Improved color properties | |

| Environmental Science | Wastewater treatment | Reactivity with amines for contaminant removal |

Mechanism of Action

The mechanism of action of 4’-Fluoroacetophenone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The fluorine atom enhances its binding affinity due to its electronegativity, which can form strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated acetophenones exhibit distinct physicochemical and reactivity profiles based on substituent type (F, Cl, Br), position (para, ortho), and electronic effects. Below is a detailed comparison:

Enantioselectivity in Bioreduction

Insight : Halogens enhance enantioselectivity by increasing steric and electronic differentiation around the carbonyl group. Fluorine, despite its small size, shows comparable effects to Cl/Br .

Reductive Amination

- This compound: Achieves 90.7% selectivity for secondary amine products under Pd@MIL-101(Cr) catalysis but requires prolonged reaction times (65% conversion in 16 h) .

- Non-halogenated analogs: Faster conversion but lower selectivity due to undesired hydrogenolysis .

Claisen-Schmidt Condensation

| Compound | Reaction Yield (%) | Conditions |

|---|---|---|

| This compound | 32–68 | Transition-metal-free, Michael addition |

| 4'-Trifluoromethyl | 40–75 | Same as above |

| 3'-Bromoacetophenone | 45–70 | Same as above |

Insight : Electron-withdrawing groups (e.g., -F, -CF₃) moderately reduce yields compared to electron-donating groups .

Fluorescence and Bioactivity

| Compound | Fluorescence Signal (%)* | Application |

|---|---|---|

| This compound | 58 | Odorant receptor agonists in moths |

| 2'-Fluoroacetophenone | 58 | Higher agonist activity (ortho-F) |

| 4'-Chloroacetophenone | 21–24 | Weak fluorescence in bioreporters |

| 4'-Methylacetophenone | <10 | Negligible bioactivity |

*Relative to acetophenone (100%) . Insight: Fluorine at the ortho position enhances receptor binding, while para-F maintains moderate activity. Chloro/methyl analogs show reduced efficacy .

Substituent Position Effects

Table 1: Physical Properties of Halogenated Acetophenones

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 138.14 | Not reported | 150 (12 mm Hg) |

| 2-Bromo-4'-fluoro | 217.04 | 47–49 | 150 (12 mm Hg) |

| 4'-Chloro-2'-fluoro | 172.58 | Not reported | Not reported |

Biological Activity

4'-Fluoroacetophenone, a fluorinated derivative of acetophenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the para position of the acetophenone structure. Its molecular formula is with a molecular weight of 150.17 g/mol. The compound is known for its irritant properties, particularly affecting the eyes and skin, and may pose health risks if inhaled or absorbed through the skin .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where fluorine is introduced to the aromatic ring. Various methods have been reported, including the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or direct fluorination techniques .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, one study reported an IC50 value of approximately 69 µM for antiproliferative effects on specific tumor cell lines, indicating a moderate level of cytotoxicity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 69 | Antiproliferative |

| MCF-7 | 47 | Antiproliferative |

| HeLa | >100 | Low activity |

Antioxidant Properties

This compound has also been investigated for its antioxidant properties . Studies reveal that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to modulate signaling pathways involved in oxidative stress response .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in various experimental models. For example, it was found to inhibit the production of pro-inflammatory cytokines in stimulated immune cells, suggesting its possible application in treating inflammatory conditions .

Case Studies

- Anticancer Efficacy : A study published in 2020 evaluated novel derivatives of this compound and their anticancer properties. The findings indicated that modifications to the acetyl group significantly enhanced biological activity, leading to improved efficacy against cancer cell proliferation .

- Inflammation Modulation : Another research effort highlighted its role in modulating inflammatory responses in vitro. The study demonstrated that treatment with this compound resulted in decreased levels of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4'-Fluoroacetophenone for experimental design?

Key properties include:

- Boiling point : 196°C (consistent across multiple sources) .

- Density : 1.138–1.141 g/mL at 25°C .

- Refractive index : n²⁰/D 1.511 .

- Molecular structure : SMILES

CC(=O)c1ccc(F)cc1, with a fluorine substituent at the para position of the acetophenone core .

Methodological Insight : These properties inform solvent selection (e.g., high-boiling solvents for reflux), reaction stoichiometry (via density), and purity validation (refractive index as a QC metric). For kinetic studies, the fluorine substituent’s electron-withdrawing effects must be considered in reaction mechanisms .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) to detect impurities like unreacted precursors or isomers (e.g., ortho-fluoro derivatives) .

- Spectroscopy :

- Elemental analysis : Match experimental C/H/F ratios to theoretical values (C: 69.55%, H: 5.11%, F: 13.75%) .

Advanced Research Questions

Q. What synthetic routes optimize yield and selectivity for this compound?

- Friedel-Crafts acylation : React 4-fluorobenzene with acetyl chloride using AlCl₃ as a catalyst. Optimize by controlling reaction temperature (40–60°C) to minimize polyacylation .

- Retrosynthesis with AI tools : Platforms like Pistachio or Reaxys propose one-step routes (e.g., direct fluorination of acetophenone derivatives) and predict side reactions (e.g., over-fluorination) .

- Biocatalytic reduction : Use recombinant whole-cell catalysts (e.g., E. coli expressing alcohol dehydrogenase) for enantioselective synthesis of (R)-4-fluorophenylethanol from this compound at 0.5 M substrate concentration (>95% conversion, >99% ee) .

Q. How does the fluorine substituent influence reactivity in organometallic catalysis?

- Hydrosilylation : In rhodium-catalyzed hydrosilylation (Table 1, ), the fluorine group increases electrophilicity of the carbonyl, accelerating oxidative addition but potentially reducing catalyst turnover due to strong Rh–F interactions.

- Reductive amination : With Pd@MIL-101(Cr) catalysts, fluorine enhances imine stability but slows this compound consumption at 50°C (65% conversion in 16 h). Higher temperatures (70–90°C) or increased catalyst loading (2.5 wt%) improve turnover .

Q. How do structural analogs (e.g., 2',4'-dichloro-5'-fluoroacetophenone) compare in reactivity?

- Electrophilicity : Chlorine substituents increase the carbonyl’s electrophilicity compared to fluorine, altering reaction rates in nucleophilic additions (e.g., Grignard reactions) .

- Steric effects : Bulkier halogens (e.g., bromine in 2-bromo-4'-fluoroacetophenone) hinder access to the carbonyl in enzymatic reductions, lowering conversion rates .

Q. Data Contradictions and Resolution

- Purity discrepancies : (99% purity) vs. (95% purity). Resolution : Batch-specific COA validation is critical; impurities may arise from storage conditions (e.g., moisture uptake) .

- Catalyst performance : reports slow conversion at 50°C, while achieves high conversion at similar temperatures. Resolution : Substrate concentration (0.5 M in biocatalysis vs. dilute conditions in Pd catalysis) and catalyst type (enzyme vs. metal) account for differences .

Q. Methodological Tables

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPAWHACYDRYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059952 | |

| Record name | 4'-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4'-Fluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.75 [mmHg] | |

| Record name | 4'-Fluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-42-9 | |

| Record name | 4′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-FLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVQ090602V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.